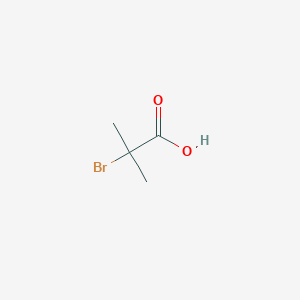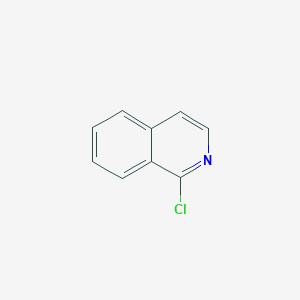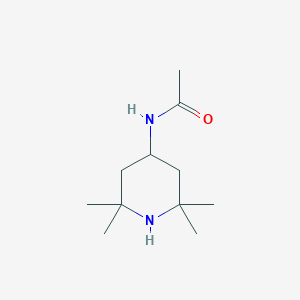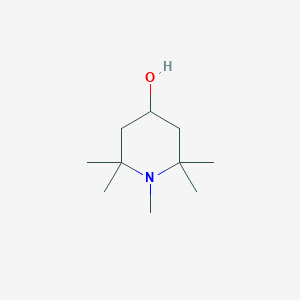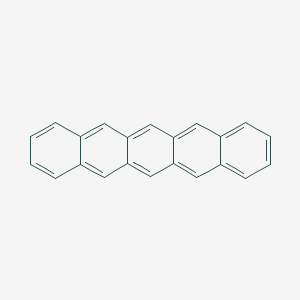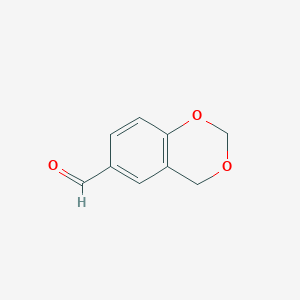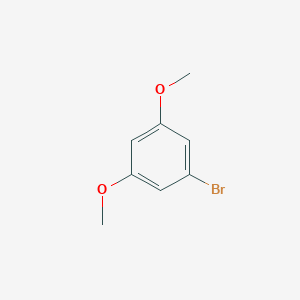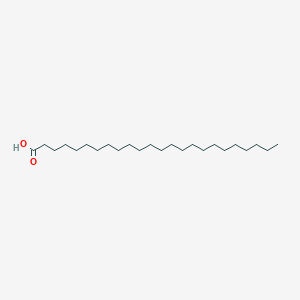![molecular formula C31H30O5 B032376 [(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate CAS No. 41639-73-0](/img/structure/B32376.png)
[(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is structurally related to benzo[b]furan derivatives, molecules that have garnered attention for their diverse synthetic applications and biological activities. The synthesis, molecular structure, chemical reactions, and properties of such derivatives provide a foundation for understanding our target compound.
Synthesis Analysis
Synthetic approaches to benzo[b]furan derivatives often involve catalytic reactions, dehydration, and cyclization processes. For instance, a one-pot protocol has been developed for synthesizing 2,3-diarylbenzo[b]furan derivatives via N-heterocyclic carbene-catalyzed conjugate additions followed by acid-mediated dehydrative annulation, offering access to a range of derivatives in moderate to good yields (Gurdeep Singh et al., 2018).
Molecular Structure Analysis
The molecular structure of benzo[b]furan derivatives is characterized by the furan ring fused to a benzene ring, influencing its electronic and spatial configuration. NMR spectroscopy and other analytical techniques are crucial for comparing and understanding the structure of synthesized compounds, as seen in studies on various benzo[b]furan derivatives (K. Fukui et al., 1969).
Chemical Reactions and Properties
Benzo[b]furans participate in a variety of chemical reactions, including Diels-Alder reactions, which can be used to synthesize 4-substituted benzofurans. The reactivity is influenced by the presence of substituents on the furan ring, affecting the outcome of reactions and the formation of desired products (A. Benitez et al., 1996).
Physical Properties Analysis
The physical properties of benzo[b]furan derivatives, such as transition temperatures and mesophase behavior, are of interest in material science. For example, the transition temperatures of 2-cyanobenzo[b]furans have been studied and compared with analogous compounds, showing distinct thermal behaviors which are crucial for applications in liquid crystal technology (M. R. Friedman et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity towards electrophilic or nucleophilic addition, borylation reactions, and oxidation states, are determined by the functional groups attached to the benzo[b]furan core. Studies have shown that furans and thiophenes can undergo C-H bond activation and borylation catalyzed by iron complexes, demonstrating the versatility of these heterocycles in synthetic chemistry (T. Hatanaka et al., 2010).
Scientific Research Applications
Neolignans and Sesquiterpene Derivatives
Research into compounds structurally related to the queried chemical has led to the isolation and synthesis of various neolignans and sesquiterpene derivatives from plants like Caryodaphnopsis baviensis and Ferula ferulioides. These compounds exhibit unique structural features and have been the subject of studies aimed at understanding their biosynthetic pathways and potential pharmacological applications (Anh et al., 1997); (Kojima et al., 1999).
Synthesis of Cyclopentane and Tetrahydrofuran Derivatives
In synthetic chemistry, the compound's structural motifs have guided the synthesis of cyclopentane and tetrahydrofuran derivatives. These efforts are aimed at developing new synthetic routes and methodologies for constructing complex, functionalized molecules with potential utility in drug development and materials science (Gimazetdinov et al., 2016); (Ghosh & Takayama, 2008).
Pharmacological Studies
Some derivatives structurally related to the queried compound have been explored for their pharmacological properties. These studies encompass the synthesis and evaluation of novel compounds for antibacterial, antiurease, and antioxidant activities. The research highlights the potential of these chemical frameworks in contributing to the development of new therapeutic agents (Sokmen et al., 2014).
Advanced Organic Synthesis Techniques
The compound and its related structures have also been the focus of studies developing advanced organic synthesis techniques. These include the creation of new cyclization reactions, exploring the chemistry of iminofurans, and the stereoselective synthesis of complex molecules. Such research is critical for advancing the field of synthetic organic chemistry, providing new tools and methodologies for the construction of molecules with intricate architectures (Nasiri et al., 2009); (Shipilovskikh & Rubtsov, 2014).
properties
IUPAC Name |
[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30O5/c32-25(16-11-21-7-3-1-4-8-21)17-18-26-27-19-30(33)35-29(27)20-28(26)36-31(34)24-14-12-23(13-15-24)22-9-5-2-6-10-22/h1-10,12-15,17-18,25-29,32H,11,16,19-20H2/b18-17+/t25-,26+,27+,28+,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMMRZIJKPIGTG-UAFSWDGMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C=CC(CCC5=CC=CC=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)/C=C/[C@H](CCC5=CC=CC=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate | |
CAS RN |
41639-73-0 |
Source


|
| Record name | (1S,5R,6R,7R)-6-[(3S)-3-hydroxy-5-phenyl-1-pentenyl]-7-[(4-phenylbenzoyl)oxy]-2-oxabicyclo[3.3.0]octane-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


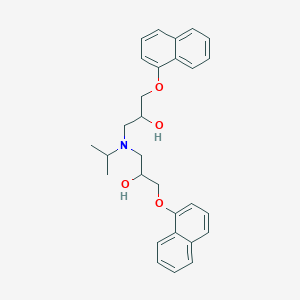
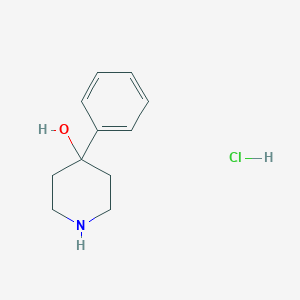
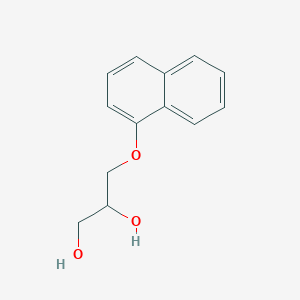
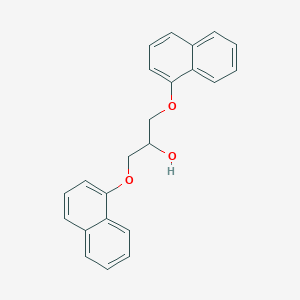
![N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3](/img/structure/B32314.png)
